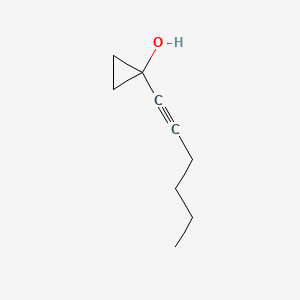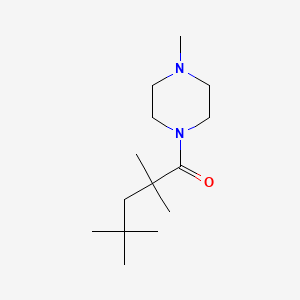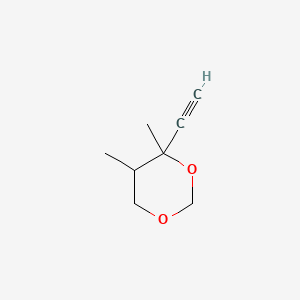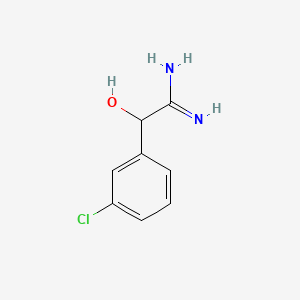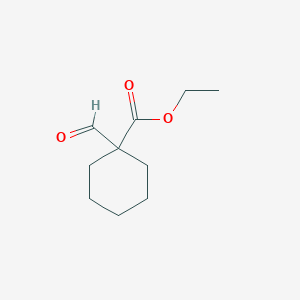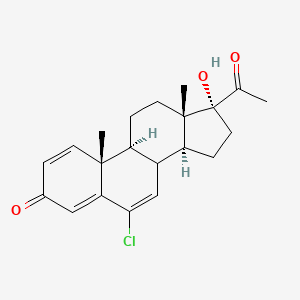![molecular formula C25H28O6 B13830306 2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is a chemically stable, viscous yellow liquid. It is a rigid hydrophobic crosslinking monomer commonly used in various industrial applications . This compound is known for its stability and compliance with TSCA regulations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane typically involves the reaction of bisphenol A with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form crosslinked polymers.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Crosslinked polymers used in coatings and adhesives.
科学的研究の応用
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of crosslinked polymers.
Medicine: Investigated for use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and composite materials
作用機序
The compound exerts its effects primarily through its ability to form crosslinked networks. The acryloxy groups undergo polymerization, leading to the formation of a rigid, hydrophobic network. This network structure imparts stability and durability to the materials in which it is used .
類似化合物との比較
Similar Compounds
2,2-Bis[4-(2-methacryloxyethoxy)phenyl]propane: Similar in structure but contains methacryloxy groups instead of acryloxy groups.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Contains aminophenoxy groups, used in different applications.
Uniqueness
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is unique due to its specific acryloxy functional groups, which provide distinct polymerization properties and result in highly stable and durable crosslinked networks .
特性
分子式 |
C25H28O6 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
[4-[2-[4-[(E)-3-ethoxyprop-2-enoyl]oxyphenyl]propan-2-yl]phenyl] (E)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C25H28O6/c1-5-28-17-15-23(26)30-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)31-24(27)16-18-29-6-2/h7-18H,5-6H2,1-4H3/b17-15+,18-16+ |
InChIキー |
VRIYNUMNLCUSBU-YTEMWHBBSA-N |
異性体SMILES |
CCO/C=C/C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)/C=C/OCC)(C)C |
正規SMILES |
CCOC=CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C=COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


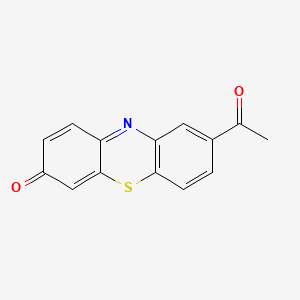
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
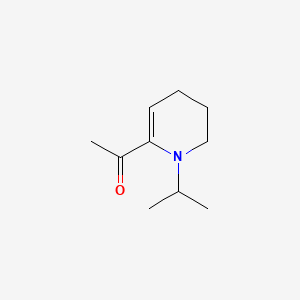
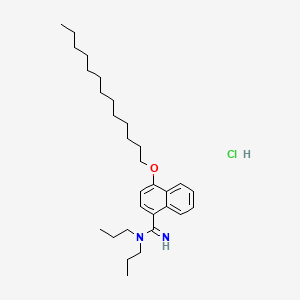
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
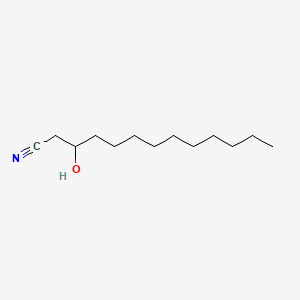
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
